1-(Difluoromethyl)-4-fluoro-1H-pyrazole
Description
Properties
Molecular Formula |
C4H3F3N2 |
|---|---|
Molecular Weight |
136.08 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-fluoropyrazole |
InChI |
InChI=1S/C4H3F3N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H |
InChI Key |
DXZDUUDVEDWPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Selectfluor-Mediated Fluorination
Methodology :
Electrophilic fluorination of 1-difluoromethylpyrazole using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 90°C under microwave irradiation.
Key Steps :
- Reaction :
$$
\text{1-Difluoromethylpyrazole} + \text{Selectfluor} \xrightarrow{\text{MeCN, 90°C}} \text{1-(Difluoromethyl)-4-fluoro-1H-pyrazole}
$$ - Workup : Extraction with dichloromethane, washing with NaHCO₃, and column chromatography.
Outcomes :
N-Fluoropyridinium Salt Fluorination
Methodology :
Use of N-fluoropyridinium triflate in dichloroethane at 80°C.
Key Steps :
- Reaction :
$$
\text{1-Difluoromethylpyrazole} + \text{N-Fluoropyridinium triflate} \xrightarrow{\text{DCE, 80°C}} \text{this compound}
$$ - Workup : Neutralization with aqueous NH₄Cl, solvent evaporation.
Outcomes :
- Yield : 50–55%.
- Selectivity : Moderate regioselectivity (4-F:3-F = 7:1).
- Advantages : Compatible with acid-sensitive substrates.
Difluoromethylation of 4-Fluoropyrazole
TMSCF₂H-Based Radical Difluoromethylation
Methodology :
Radical difluoromethylation using TMSCF₂H (trimethylsilyl difluoromethanesulfonate) and CuI catalysis.
Key Steps :
- Reaction :
$$
\text{4-Fluoropyrazole} + \text{TMSCF₂H} \xrightarrow{\text{CuI, DMF, 100°C}} \text{this compound}
$$ - Workup : Hydrolysis with HCl, extraction with ethyl acetate.
Outcomes :
Difluorocarbene Insertion
Methodology :
Reaction with sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions.
Key Steps :
- Reaction :
$$
\text{4-Fluoropyrazole} + \text{ClCF₂COONa} \xrightarrow{\text{NaOH, H₂O/THF}} \text{this compound}
$$ - Workup : Acidification to pH 2, filtration.
Outcomes :
Cyclocondensation of Fluorinated Building Blocks
Hydrazine-Diketone Cyclization
Methodology :
Condensation of 4,4-difluoro-1,3-diketones with hydrazine derivatives.
Key Steps :
- Reaction :
$$
\text{CF₂(CO)₂R} + \text{H₂NNH₂} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$ - Workup : Recrystallization from ethanol/water.
Outcomes :
Fluorinated Enamine Cyclization
Methodology :
Cyclization of 2-difluoromethyl-3-fluoroacrylates with methylhydrazine.
Key Steps :
- Reaction :
$$
\text{CF₂H-C(F)=C(O)OR} + \text{CH₃NHNH₂} \xrightarrow{\text{KI, MeOH}} \text{this compound}
$$ - Workup : Distillation under reduced pressure.
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Selectfluor Fluorination | 45–60 | High (4-F) | Moderate | High |
| TMSCF₂H Radical | 65–70 | Moderate | High | Moderate |
| Hydrazine Cyclization | 70–75 | High | High | Low |
| Difluorocarbene Insertion | 55–60 | Low | Moderate | Low |
Key Findings :
Chemical Reactions Analysis
1-(Difluoromethyl)-4-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the difluoromethyl group to a methyl group.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-fluoro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Pyrazole Derivatives
*Calculated based on molecular formula C4H3F3N2.
Impact of Fluorine Substitution Patterns
- Positional Effects : Fluorine at position 4 (target compound) vs. position 5 (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine) alters electronic distribution. The 4-fluoro substituent may increase ring electron deficiency, enhancing interactions with biological targets .
- Difluoromethyl vs. Carboxylic Acid : The difluoromethyl group (CF2H) in the target compound improves lipophilicity and membrane permeability compared to the carboxylic acid (COOH) in DFPA, which may limit bioavailability due to ionization .
- Nitro vs. Fluorine Groups : The nitro-substituted derivative () exhibits higher reactivity but may face metabolic instability, whereas fluorine’s electronegativity stabilizes the compound against enzymatic degradation .
Research Findings and Data
Fluorine’s Role in Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
